Moxifloxacin Hydrochloride

Antimicrobial susceptibility MIC Respiratory tract infections

Researchers needing robust anti-pneumococcal and anti-MRSA coverage often face a gap with standard fluoroquinolones. Moxifloxacin HCl directly solves this. - 3- to 4-fold lower MIC90 against S. pneumoniae vs. levofloxacin, ensuring superior respiratory infection models. - 2.1x higher intracellular penetration in neutrophils compared to levofloxacin, targeting intracellular pathogens. - Broad-spectrum anaerobic and atypical coverage simplifies empiric monotherapy for complex infection models.

Molecular Formula C21H25ClFN3O4
Molecular Weight 437.9 g/mol
CAS No. 186826-86-8
Cat. No. B000988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin Hydrochloride
CAS186826-86-8
Synonyms1-cyclopropyl--7-(2,8-diazabicyclo(4.3.0)non-8-yl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Actira
Avalox
Avelox
BAY 12 8039
BAY 12-8039
BAY 128039
BAY-12-8039
BAY-128039
BAY128039
Izilox
moxifloxacin
moxifloxacin hydrochloride
Octegra
Proflox
Molecular FormulaC21H25ClFN3O4
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
InChIInChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1
InChIKeyIDIIJJHBXUESQI-DFIJPDEKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxifloxacin Hydrochloride: Core Profile


Moxifloxacin Hydrochloride is a fourth-generation 8-methoxy-fluoroquinolone antibiotic developed by Bayer AG, with the active moiety moxifloxacin. It exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication . The hydrochloride salt form (CAS 186826-86-8) is the active pharmaceutical ingredient (API) in commercial formulations such as AVELOX® and VIGAMOX® . Its molecular design includes a C8-methoxy group and a C7-azabicyclo substituent, which collectively enhance activity against Gram-positive pathogens and reduce efflux-mediated resistance compared to older fluoroquinolones .

Moxifloxacin Hydrochloride: Substitution Risks


Fluoroquinolones are not interchangeable; critical differences in molecular structure dictate potency, spectrum, pharmacokinetics, and resistance susceptibility. Substituting moxifloxacin with a generic fluoroquinolone like ciprofloxacin or levofloxacin without justification can lead to therapeutic failure or safety issues. For instance, ciprofloxacin lacks robust anti-pneumococcal and anti-anaerobic activity . Levofloxacin exhibits lower intrinsic potency against key pathogens such as Streptococcus pneumoniae and Staphylococcus aureus . Furthermore, moxifloxacin's superior tissue penetration and intracellular accumulation, driven by its unique lipophilic profile, are not replicated by older class members . The evidence presented in Section 3 provides the quantitative, comparator-based justification required for selecting Moxifloxacin Hydrochloride over its closest analogs.

Moxifloxacin Hydrochloride: Comparative Evidence


Superior S. pneumoniae Potency

Moxifloxacin demonstrates significantly higher potency against S. pneumoniae, a leading cause of community-acquired pneumonia, compared to levofloxacin and ciprofloxacin. A study of 200 clinical isolates, including penicillin-resistant strains, reported a MIC90 for moxifloxacin of 0.25 mg/L. This value was three dilutions lower than that of levofloxacin (MIC90 = 2 mg/L) and four dilutions lower than that of ciprofloxacin (MIC90 = 4 mg/L) . This superiority is corroborated by a large-scale (n=729) surveillance study where moxifloxacin MIC90 was 0.25 μg/mL versus levofloxacin MIC90 of 1 μg/mL .

Antimicrobial susceptibility MIC Respiratory tract infections

Intracellular Neutrophil Penetration

For pathogens that survive and replicate within host cells (e.g., S. aureus, S. pneumoniae), intracellular antibiotic concentration is critical. In a study of healthy volunteers receiving standard oral doses (moxifloxacin 400 mg, levofloxacin 500 mg), moxifloxacin achieved a polymorphonuclear neutrophil (PMN)/plasma concentration ratio (Cmax) of 17.34 ± 8.29, more than double the ratio for levofloxacin at 8.15 ± 5.23 . This translates to a significantly higher intracellular pharmacodynamic index: the Cmax/MIC ratio in PMNs for moxifloxacin against S. pneumoniae was 287.3, compared to 25.6 for levofloxacin—an 11.2-fold advantage .

Intracellular pharmacokinetics PK/PD Neutrophil penetration

Activity Against Atypical & Anaerobic Pathogens

Moxifloxacin offers a broader spectrum that includes potent activity against atypical bacteria (e.g., Chlamydia, Mycoplasma) and clinically relevant anaerobes, areas where ciprofloxacin is notably weaker. A comparative study showed moxifloxacin was 'substantially more active' than both ciprofloxacin and sparfloxacin against Chlamydia . Against S. pyogenes and S. agalactiae, moxifloxacin MICs ranged from 0.03-0.5 mg/L, while ciprofloxacin MICs were approximately two- to four-fold higher (0.12-1 mg/L) . Against anaerobic Bacteroides and Clostridium species, moxifloxacin activity was in the same range as metronidazole and superior to clindamycin .

Atypical pathogens Anaerobes Spectrum of activity

Aqueous Solubility Profile

The selection of an active pharmaceutical ingredient (API) for formulation development hinges on its physicochemical properties. Moxifloxacin hydrochloride exhibits an aqueous solubility of 0.168 g/L (at 25°C) . While this is a quantitative value, it is critical to note the significant difference in magnitude compared to ciprofloxacin hydrochloride, which has a reported solubility of <1 g/L (sparingly soluble) . This solubility differential impacts dissolution rate and may influence formulation strategies. Furthermore, moxifloxacin's log P of 2.033 is distinct from levofloxacin, contributing to its documented superior tissue penetration.

Formulation Solubility API characterization

Moxifloxacin Hydrochloride: Application Scenarios


S. pneumoniae CAP Treatment

The 3- to 4-fold lower MIC90 against S. pneumoniae compared to levofloxacin directly supports the selection of Moxifloxacin Hydrochloride for CAP, particularly in settings where drug-resistant pneumococcus is a concern. This potency advantage is a key differentiator in respiratory infection management.

Intracellular Pathogen Infections

The 2.1-fold higher intracellular penetration and 11.2-fold higher Cmax/MIC ratio in neutrophils compared to levofloxacin provides a strong evidence-based rationale for using Moxifloxacin Hydrochloride in infections where S. aureus or S. pneumoniae reside intracellularly, such as in certain skin and soft tissue infections or chronic respiratory conditions.

Empiric Therapy for Mixed Infections

Moxifloxacin's broad spectrum, including activity against anaerobes and atypical pathogens that is superior to ciprofloxacin , makes it a rational choice for empiric monotherapy of complicated intra-abdominal infections or pelvic infections where mixed flora are expected. This simplifies antibiotic procurement and regimen complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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